Product packaging for Avanafil impurity 18(Cat. No.:)

Avanafil impurity 18

Cat. No.: B13047211
M. Wt: 386.4 g/mol
InChI Key: CXEUBAJWRXRWMK-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avanafil Impurity 18, with the chemical name ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-hydroxypyrimidine-5-carboxylate, is a high-purity chemical reference standard supplied with comprehensive characterization data . It is a designated impurity of Avanafil, a phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction . This product is essential for analytical research and development, playing a critical role in activities such as analytical method development (AMV), method validation, and quality control (QC) for pharmaceutical production . The use of well-characterized impurities like this compound is a regulatory requirement in submissions such as Abbreviated New Drug Applications (ANDA) to ensure the safety, efficacy, and quality of the final drug product . Researchers rely on this impurity standard to identify and quantify the presence of this specific compound during stability studies and impurity profiling, which are conducted according to ICH guidelines to understand the stability of the drug substance . Proper handling of this chemical is imperative. Always consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment. Work in a well-ventilated area and use proper laboratory practices to prevent exposure . This compound is intended for research purposes only. This product is strictly for laboratory analysis and is not intended for diagnostic or therapeutic use in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N4O4 B13047211 Avanafil impurity 18

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H26N4O4

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-4-[(4-methoxyphenyl)methylamino]pyrimidine-5-carboxylate

InChI

InChI=1S/C20H26N4O4/c1-3-28-19(26)17-12-22-20(24-10-4-5-15(24)13-25)23-18(17)21-11-14-6-8-16(27-2)9-7-14/h6-9,12,15,25H,3-5,10-11,13H2,1-2H3,(H,21,22,23)/t15-/m1/s1

InChI Key

CXEUBAJWRXRWMK-OAHLLOKOSA-N

Isomeric SMILES

CCOC(=O)C1=CN=C(N=C1NCC2=CC=C(C=C2)OC)N3CCC[C@@H]3CO

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NCC2=CC=C(C=C2)OC)N3CCCC3CO

Origin of Product

United States

Synthetic Pathways and Formation Mechanisms of Avanafil Impurity 18

Elucidation of Synthetic Routes Leading to Avanafil Impurity 18 Generation

This compound, chemically identified as Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-hydroxypyrimidine-5-carboxylate, is an impurity that can arise during the synthesis of Avanafil. synzeal.com Its formation is intricately linked to the specific reagents and intermediates used in the manufacturing process.

The synthesis of Avanafil typically involves the condensation of a pyrimidine (B1678525) derivative with a substituted benzylamine. One of the key intermediates in Avanafil synthesis is 4-((3-Chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylic acid. pharmaffiliates.com The formation of this compound likely stems from a side reaction involving a related pyrimidine intermediate.

The structure of Impurity 18 suggests the presence of a 2-hydroxy-pyrimidine core instead of the substituted pyrrolidinyl moiety found in Avanafil. This indicates that the impurity may be formed from an intermediate that either failed to react with the pyrrolidine (B122466) derivative or underwent a hydrolysis reaction. A plausible precursor to Impurity 18 is an ethyl ester of a 2-substituted pyrimidine-5-carboxylic acid. If the 2-substituent is a leaving group (such as a methylthio group) and it undergoes hydrolysis to a hydroxyl group, this would lead to the formation of Impurity 18.

The coupling agents used in the amide bond formation step of Avanafil synthesis play a significant role in the generation of impurities. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), 1-hydroxybenzotriazole (B26582) (HOBT), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) are commonly employed. researchgate.netrsc.org

While these reagents are effective in promoting the desired amidation, they can also contribute to side reactions. HBTU, for instance, is a potent activating agent that facilitates the formation of an active ester intermediate. nih.gov In the presence of any residual water or under non-optimal reaction conditions, this activated intermediate can be susceptible to hydrolysis, leading to the formation of undesired byproducts. The presence of a hydroxyl group at the 2-position of the pyrimidine ring in Impurity 18 strongly suggests a hydrolysis-related pathway.

Mechanistic Postulation of this compound Formation Pathways

The formation of this compound can be attributed to several potential side reactions during the synthesis of Avanafil:

Incomplete Reaction: The primary synthetic route for Avanafil involves the coupling of the pyrimidine carboxylic acid intermediate with (S)-2-(hydroxymethyl)pyrrolidine. If this reaction does not go to completion, the unreacted starting material or a closely related intermediate could be carried through the process and potentially be modified in subsequent steps.

Hydrolysis: The most probable pathway for the formation of Impurity 18 is the hydrolysis of a 2-substituted pyrimidine intermediate. For example, if the intermediate is Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate, the methylthio group at the 2-position could be hydrolyzed to a hydroxyl group under certain pH and temperature conditions, especially in the presence of moisture.

The yield of this compound is likely influenced by several process parameters:

Stoichiometry of Reagents: An excess of the coupling agent or the base used in the reaction can sometimes lead to an increase in the formation of side products.

Reaction Temperature: Higher reaction temperatures can accelerate the rate of hydrolysis reactions, potentially leading to a higher yield of Impurity 18.

Presence of Water: The most critical factor is likely the presence of water in the reaction mixture. Rigorous control of moisture content throughout the synthesis is essential to minimize the formation of hydrolysis-related impurities.

Reaction Time: Prolonged reaction times may also increase the likelihood of side reactions, including hydrolysis.

Investigation of Other Process-Related Impurities of Avanafil (e.g., Imp-A, Imp-B, Imp-C)

During the synthesis of Avanafil, several other process-related impurities have been identified and characterized. researchgate.netrsc.org Understanding these impurities provides a broader context for the formation of Impurity 18.

Impurity-A: This impurity is identified as a raw material used in the synthesis of Avanafil. rsc.org

Impurity-B: This impurity is formed through an amide condensation reaction. researchgate.net

Impurity-C: This compound can be an intermediate in an alternative synthetic route for Avanafil and can appear as an impurity in the final product if that route is not well-controlled. researchgate.net

The presence of these and other impurities, such as Impurity-D, which is formed through an esterification reaction, highlights the complexity of the Avanafil synthesis process. rsc.org A robust analytical method, such as UPLC, is necessary for the detection and quantification of these impurities to ensure the quality of the final drug substance. nih.gov

Identification and Synthesis of Potential Genotoxic Impurities (e.g., Imp-E, Imp-F)

In the manufacturing process of Avanafil, certain reagents can introduce the risk of forming potentially genotoxic impurities (PGIs). Genotoxic impurities are of particular concern as they have the potential to damage DNA and may be carcinogenic. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of such impurities.

During the synthesis of Avanafil, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBT) are often employed. researchgate.netnih.gov The HOBT reagent, in particular, can contain trace amounts of hydrazine (B178648), a known mutagen and carcinogen. researchgate.netnih.gov The presence of residual hydrazine in HOBT creates a risk for the formation of hydrazide-containing impurities. researchgate.net

Two such potential genotoxic impurities that have been identified in relation to Avanafil synthesis are Impurity-E (Imp-E) and Impurity-F (Imp-F). researchgate.net The formation of Imp-E is attributed to the reaction of hydrazine with an intermediate in the Avanafil synthesis pathway. researchgate.netnih.gov Although Imp-F may not be detected in the final Avanafil product, its potential for formation warrants its consideration as a PGI. researchgate.net

To properly assess the risk associated with these impurities, they have been chemically synthesized for toxicological evaluation. researchgate.net The genotoxicity of Imp-E and Imp-F was evaluated using quantitative structure-activity relationship (QSAR) models and the Ames test, in accordance with ICH M7 guidelines. researchgate.net The results of the Ames test for both Imp-E and Imp-F were negative, indicating that they are not mutagenic under the test conditions. researchgate.net Based on these findings, Imp-E and Imp-F can be classified as Class 5 impurities according to ICH M7, which designates them as non-mutagenic impurities. researchgate.net

Table 1: Investigated Potential Genotoxic Impurities in Avanafil Synthesis

Impurity Name Common Name Formation Pathway Genotoxicity Assessment ICH M7 Classification
Impurity-E Imp-E Reaction of a synthesis intermediate with residual hydrazine from HOBT Negative in Ames test Class 5

Structural Characterization and Elucidation of Avanafil Impurity 18

Advanced Spectroscopic Techniques for Structural Determination

Spectroscopic methods provide foundational information regarding the molecular structure, connectivity, and elemental composition of a compound. For Avanafil Impurity 18, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is utilized to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be determined, providing insights into the connectivity and stereochemistry of this compound.

¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. Analysis of the ¹H NMR spectrum of this compound would reveal characteristic chemical shifts, signal integrations (proportional to the number of protons), and splitting patterns (due to spin-spin coupling with neighboring protons).

¹³C NMR (Carbon-13 NMR): This method details the types of carbon atoms present in the molecule (e.g., aliphatic, aromatic, carbonyl). The chemical shift of each carbon signal provides information about its hybridization and bonding environment.

While specific ¹H and ¹³C NMR spectral data for this compound (CAS No. 330785-99-4) is not extensively available in the public domain, the expected data can be inferred based on its known chemical name: Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-hydroxypyrimidine-5-carboxylate. The table below outlines the anticipated proton and carbon environments.

Interactive Data Table: Predicted NMR Data for this compound

Functional GroupPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
Ethyl Ester (CH₃)1.2 - 1.4 (triplet)~14
Ethyl Ester (CH₂)4.1 - 4.3 (quartet)~60
Methoxy (OCH₃)3.8 - 4.0 (singlet)~56
Benzyl (CH₂)4.5 - 4.7 (singlet/doublet)~45
Aromatic (CH)6.8 - 7.5 (multiplets)110 - 160
Pyrimidine (B1678525) (CH)8.0 - 8.5 (singlet)150 - 165
Amine (NH)Broad singletN/A
Hydroxyl (OH)Broad singletN/A

Note: The predicted values are estimates and actual experimental data may vary.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

Mass Spectrometry (MS): In a typical MS analysis of this compound, the molecule would be ionized, commonly using electrospray ionization (ESI), and the mass of the resulting molecular ion would be measured. Given the chemical formula C₁₅H₁₆ClN₃O₄, the expected monoisotopic mass is approximately 337.0833 g/mol . The presence of a chlorine atom would result in a characteristic isotopic pattern, with a peak at M+2 that is about one-third the intensity of the molecular ion peak.

Tandem Mass Spectrometry (MS/MS): MS/MS provides deeper structural insights by inducing fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting product ions. The fragmentation pattern offers clues about the connectivity of the molecule, as specific bonds break to form stable fragments. For this compound, key fragmentations would likely involve the loss of the ethyl group from the ester, cleavage of the benzyl group, and fragmentations around the pyrimidine ring.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, HRMS would confirm the chemical formula C₁₅H₁₆ClN₃O₄ by matching the experimentally measured accurate mass to the theoretical mass calculated from the isotopic masses of the constituent elements. This technique is instrumental in distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Chromatographic-Mass Spectrometric Coupling for Impurity Isolation and Identification

The coupling of liquid chromatography with mass spectrometry is a cornerstone of modern pharmaceutical analysis, enabling the separation, detection, and identification of impurities in a single run.

Ultra-High Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes to achieve higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. When coupled with a mass spectrometer, UPLC-MS is a highly effective tool for impurity profiling of APIs like Avanafil. In the analysis of Avanafil, a UPLC method would be developed to separate Avanafil from its various process-related impurities, including Impurity 18. The mass spectrometer would then provide mass information for each separated peak, allowing for the tentative identification of impurities based on their molecular weights.

Interactive Data Table: Typical UPLC-MS Parameters for Avanafil Impurity Profiling

ParameterTypical Condition
ColumnC18 reversed-phase (e.g., Waters ACQUITY HSS C18)
Mobile PhaseGradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile)
Flow Rate0.2 - 0.5 mL/min
Column Temperature30 - 40 °C
Detection (MS)Electrospray Ionization (ESI) in positive ion mode
Mass AnalyzerQuadrupole, Time-of-Flight (TOF), or Orbitrap

Liquid Chromatography-Ion Trap-Time-of-Flight Mass Spectrometry (LCMS-IT-TOF) is a sophisticated hyphenated technique that combines the separation power of LC with the capabilities of both ion trap and time-of-flight mass analyzers. This hybrid instrument allows for high-resolution, accurate mass measurements for both precursor and product ions in MSⁿ experiments.

For the structural elucidation of a novel or unknown impurity like this compound, LCMS-IT-TOF would be particularly valuable. After chromatographic separation, the impurity would be subjected to MS analysis to determine its accurate mass and elemental composition. Subsequently, multi-stage fragmentation (MSⁿ) can be performed in the ion trap to generate a detailed fragmentation tree. This rich dataset of accurate mass fragments provides robust information for piecing together the impurity's structure.

Confirmation of Synthesized this compound Reference Standards

A comprehensive review of publicly available scientific literature does not yield specific details on the synthesis and confirmation of a reference standard for a compound explicitly identified as "this compound." While the general process for confirming a synthesized impurity reference standard is well-established in the pharmaceutical industry, the application of these methods to this specific impurity is not documented in accessible peer-reviewed studies.

The confirmation process for a synthesized reference standard is a critical step to ensure its suitability for use in analytical testing. This process involves a rigorous comparison of the synthesized material with the impurity isolated from the drug substance to confirm their identity and to thoroughly characterize the purity and potency of the reference standard.

General Methodologies for Reference Standard Confirmation:

The confirmation of a synthesized reference standard typically involves a multi-faceted analytical approach. The following table outlines the common techniques and their purposes in this process.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC) To determine the purity of the reference standard by separating it from any residual starting materials, by-products, or other impurities. The retention time of the synthesized standard is also compared to that of the isolated impurity.
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized compound and to compare its fragmentation pattern with that of the isolated impurity, providing strong evidence of structural identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To provide detailed information about the molecular structure of the synthesized standard. The NMR spectra are compared with those of the isolated impurity to ensure they are identical.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule and to compare the IR spectrum of the synthesized standard with that of the isolated impurity.
Elemental Analysis To determine the elemental composition (e.g., carbon, hydrogen, nitrogen) of the synthesized compound, which should match the theoretical composition of the proposed structure.
Water Content (e.g., Karl Fischer titration) To quantify the amount of water present in the reference standard, which is important for determining its purity and for accurate weighing.
Residual Solvent Analysis (e.g., Gas Chromatography) To identify and quantify any solvents remaining from the synthesis and purification process.

Application to this compound:

In the context of "this compound," identified by suppliers as ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-hydroxypyrimidine-5-carboxylate (CAS 330785-99-4), the confirmation of its reference standard would necessitate the following steps:

Synthesis: A synthetic route to produce ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-hydroxypyrimidine-5-carboxylate would be established and executed.

Purification: The synthesized compound would be purified to a high degree, typically using techniques such as crystallization or preparative chromatography.

Comprehensive Analysis: The purified compound would be subjected to the analytical techniques listed in the table above.

Comparison with Isolated Impurity: The analytical data obtained from the synthesized standard would be compared with the data from the impurity isolated from Avanafil to confirm their identity.

Certification: Once confirmed, the material would be established as a certified reference standard, with its purity and other critical parameters documented in a certificate of analysis.

It is important to note that without specific research findings, any discussion on the confirmation of the "this compound" reference standard remains hypothetical and based on general principles of pharmaceutical analysis. The detailed research findings, including chromatograms, spectra, and validation data for this specific compound, are not available in the public scientific literature.

Analytical Methodologies for Avanafil Impurity 18 Detection and Quantification

Development and Validation of Chromatographic Methods for Impurity 18

The development of chromatographic methods for impurity profiling, including the analysis of Avanafil Impurity 18, focuses on achieving adequate separation of all potential impurities from the main Avanafil peak and from each other. These methods are developed to be stability-indicating, meaning they can resolve the API from any degradation products or process impurities that might arise. Validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is specific, linear, accurate, precise, and robust akjournals.com.

UPLC is a highly efficient separation technique that utilizes columns with smaller particle sizes (typically under 2 μm), leading to improved resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. A UPLC method has been developed for the comprehensive analysis of Avanafil and its process-related impurities, which is suitable for the detection and quantification of Impurity 18 rsc.orgrsc.org.

The choice of stationary phase is crucial for achieving optimal separation. For the analysis of Avanafil and its impurities, a reverse-phase C18 column is commonly selected due to its hydrophobic nature, which provides effective retention and separation of the moderately non-polar Avanafil and its related compounds rsc.orgresearchgate.net. A Waters ACQUITY HSS C18 column (50 mm × 2.1 mm, 1.8 μm particle size) has been proven to provide excellent resolution and peak shape for this separation rsc.orgrsc.orgresearchgate.net. The small particle size of 1.8 μm is a hallmark of UPLC technology, contributing to high separation efficiency rsc.org.

Mobile phase optimization involves selecting the appropriate solvents and modifiers to achieve the desired separation. A common mobile phase for the UPLC analysis of Avanafil impurities consists of an aqueous component and an organic solvent rsc.orgrsc.org. One effective combination uses a buffer of 20 mM ammonium formate (pH adjusted to 5.0 with formic acid) as the aqueous phase (Mobile Phase A) and acetonitrile (B52724) as the organic phase (Mobile Phase B) rsc.org. The ammonium formate buffer helps to control the ionization state of the analytes and ensure consistent retention times and symmetric peak shapes rsc.orgrsc.org.

The selection of an appropriate detection wavelength is vital for achieving high sensitivity for all compounds of interest. Avanafil and its impurities are typically monitored using a photodiode array (PDA) or UV detector. A wavelength of 239 nm has been successfully used for the detection of Avanafil and its process-related impurities, providing adequate response for quantification rsc.orgrsc.orgresearchgate.net. In other methods developed for stability indicating assays, 245 nm has also been used as an effective wavelength for monitoring Avanafil and its degradants akjournals.com.

Due to the presence of multiple impurities with varying polarities alongside the main Avanafil peak, a gradient elution program is necessary. Gradient elution involves changing the composition of the mobile phase during the analytical run, which allows for the efficient elution of both early-retained (more polar) and late-retained (more non-polar) compounds. A typical gradient program for Avanafil impurity analysis starts with a higher proportion of the aqueous phase and gradually increases the proportion of the organic phase (acetonitrile) to elute the more strongly retained components rsc.org.

Table 1: Example UPLC Method Parameters for Avanafil Impurity Analysis
ParameterConditionSource(s)
Column Waters ACQUITY HSS C18 (50 x 2.1 mm, 1.8 µm) rsc.orgresearchgate.net
Mobile Phase A 20 mM Ammonium Formate (pH 5.0) rsc.org
Mobile Phase B Acetonitrile rsc.org
Flow Rate 0.3 mL/minN/A
Detection 239 nm (DAD) rsc.orgresearchgate.net
Column Temp. 35 °C researchgate.net
Gradient Program T(min)/%B: 0/10, 1/10, 8/80, 10/10 rsc.org

HPLC remains a cornerstone of pharmaceutical analysis for impurity profiling. Various reverse-phase HPLC (RP-HPLC) methods have been developed and validated for the estimation of Avanafil and the simultaneous determination of its process-related impurities and degradation products akjournals.comjptcp.comjptcp.com. These methods are designed to be robust and suitable for routine quality control applications researchgate.net.

Key aspects of HPLC method development include the selection of a C18 column, such as an Inertsil ODS or Hypersil C18 (typically 250 mm x 4.6 mm, 5 µm particle size), which provides the necessary hydrophobic interactions for separation jptcp.comjptcp.comarabjchem.org. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium acetate, or water with modifiers like trifluoroacetic acid) and an organic solvent like acetonitrile or methanol (B129727) akjournals.comarabjchem.orgcrsubscription.com. Detection is commonly performed at wavelengths such as 238 nm or 246 nm jptcp.comcrsubscription.com. Both isocratic and gradient elution modes can be employed, depending on the complexity of the impurity profile being analyzed akjournals.comarabjchem.org.

Table 2: Example HPLC Method Parameters for Avanafil Impurity Analysis
ParameterCondition 1Condition 2Source(s)
Column Inertsil ODS 3 (250 x 4.6 mm, 3 µm)Hypersil C18 (250 x 4.6 mm, 5 µm) akjournals.comarabjchem.org
Mobile Phase A 0.1% Trifluoroacetic acid and Triethylamine in water10 mM Ammonium Acetate (pH 4.5) akjournals.comarabjchem.org
Mobile Phase B Water:Acetonitrile (20:80 v/v)Acetonitrile akjournals.comarabjchem.org
Mode Gradient ElutionIsocratic (60:40 v/v) akjournals.comarabjchem.org
Flow Rate 1.2 mL/min0.9 mL/min akjournals.comarabjchem.org
Detection 245 nm239 nm akjournals.comarabjchem.org
Column Temp. 45 °C20 °C akjournals.comarabjchem.org

High-Performance Liquid Chromatography (HPLC) Method Development

Reversed-Phase HPLC Column Selection

The separation of Avanafil and its impurities, including impurity 18, is predominantly achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). The choice of a suitable stationary phase is paramount for achieving adequate resolution between the main component and its related substances. Several C18 columns have been successfully employed for this purpose.

Commonly utilized columns include:

Inertsil ODS 3: This column has been used for the separation of Avanafil and its known impurities. akjournals.comresearchgate.netjptcp.com One method utilized an Inertsil ODS 3 column (250 mm × 4.6 mm, 3 µm) at a temperature of 45 °C to achieve separation. akjournals.comresearchgate.net

InertSustain C18: An InertSustain C18 column (250 mm × 4.6 mm, 5 µ) has also been reported for the chromatographic separation of Avanafil. crsubscription.com

ACE C18: While not explicitly detailed in the provided context for this compound, ACE C18 columns are a common choice in pharmaceutical analysis for their robustness and reliability.

Waters ACQUITY HSS C18: For ultra-high-performance liquid chromatography (UPLC), a Waters ACQUITY HSS C18 column (50 × 2.1 mm, 1.8 μm) has been used, demonstrating good resolution for Avanafil and its process-related impurities at a column temperature of 35 °C. nih.govnih.govresearchgate.netnih.gov

The selection of the column is often guided by factors such as particle size, column dimensions, and the specific chemical properties of the stationary phase, all of which influence the efficiency and resolution of the separation.

Mobile Phase Systems for HPLC

The composition of the mobile phase is a critical parameter that is optimized to achieve the desired separation of Avanafil and impurity 18. Gradient elution is commonly employed to resolve complex mixtures of impurities.

Several mobile phase systems have been reported:

Buffer/Methanol/Acetonitrile: A combination of a buffer (such as 0.1% orthophosphoric acid) and methanol in a ratio of 25:75 (v/v) has been used. jptcp.com Another system involves a mixture of a buffer at pH 4.2 and methanol in a 90:10 ratio. jptcp.com A study on various process-related impurities used a mobile phase of 20 mM ammonium formate buffer (pH 5.0) and acetonitrile. nih.govnih.govrsc.org

Trifluoroacetic Acid/Triethylamine/Water: A mobile phase system consisting of 0.1% trifluoroacetic acid and triethylamine in water as mobile phase A, and a mixture of water and acetonitrile (20:80, v/v) as mobile phase B, has been described for the separation of Avanafil and its impurities. akjournals.comresearchgate.netjptcp.comcrsubscription.comakjournals.com

The pH of the aqueous component of the mobile phase, the organic modifier (methanol or acetonitrile), and the gradient program are all carefully optimized to ensure a robust separation.

Method Validation Parameters for Impurity 18 Quantification

To ensure that an analytical method is suitable for its intended purpose, it must be validated according to guidelines from the International Council for Harmonisation (ICH). akjournals.comresearchgate.net The validation of a method for the quantification of this compound would include the following parameters:

Specificity: This ensures that the analytical method can unequivocally assess the analyte in the presence of other components, such as other impurities, degradation products, and placebo components. akjournals.comnih.gov The specificity of the method is demonstrated by the absence of interference at the retention time of impurity 18. nih.gov

Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. akjournals.comcrsubscription.com This is typically evaluated over a range of concentrations, for instance, from the limit of quantification (LOQ) to 150% of the target concentration. akjournals.com A correlation coefficient (r²) value of greater than 0.999 is generally considered acceptable. akjournals.com

Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility. akjournals.comakjournals.com The acceptance criterion is typically a relative standard deviation (RSD) of not more than 5.0%. akjournals.com

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike recovery studies, where known amounts of the impurity are added to the sample matrix and the recovery is calculated. akjournals.com Recoveries are typically expected to be within a range of 95-105%.

Sensitivity: The sensitivity of the method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. akjournals.comnih.gov The LOQ is often established by a signal-to-noise ratio of 10:1. nih.gov

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. akjournals.comresearchgate.net

Ruggedness: Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments. akjournals.comresearchgate.net

The validation of the analytical method for this compound ensures the reliability and consistency of the results obtained. researchgate.net

Application of Hyphenated Techniques in Impurity 18 Analysis

Hyphenated analytical techniques, which combine a separation technique with a spectroscopic detection method, are powerful tools for the analysis of pharmaceutical impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Simultaneous Detection and Characterization

LC-MS is a highly sensitive and selective technique that is invaluable for the identification and characterization of impurities. researchgate.netscispace.com In the context of Avanafil impurity analysis, LC-MS allows for the determination of the molecular weight of impurities, which is a critical step in their structural elucidation. rsc.org

Different LC-MS systems, such as LC-MS/MS and high-resolution mass spectrometry (HRMS) like LCMS-IT-TOF (Ion Trap-Time of Flight), have been employed. rsc.orgnih.govnih.gov These techniques provide fragmentation data that helps in confirming the structure of the impurities. researchgate.net For instance, LC-MS/MS has been used to identify and characterize degradation products of Avanafil. researchgate.netnih.gov The use of an electrospray ionization (ESI) source in positive ion mode is common for the analysis of Avanafil and its related compounds. nih.gov

Liquid Chromatography-Diode Array Detection (LC-DAD)

Liquid Chromatography with Diode Array Detection (LC-DAD) is a widely used technique in pharmaceutical quality control. nih.govnih.gov The DAD detector provides spectral information across a range of wavelengths, which can be used to assess the purity of a chromatographic peak. akjournals.com For Avanafil and its impurities, detection is often carried out at a wavelength where all compounds have significant absorbance, such as around 239 nm or 245 nm. akjournals.comnih.govresearchgate.net LC-DAD methods have been developed and validated for the quantitative determination of Avanafil and its degradation products. nih.govnih.gov

Comparison and Evaluation of Analytical Methodologies for Avanafil Impurity Profiling

Both HPLC with UV/DAD detection and LC-MS are essential tools for the impurity profiling of Avanafil.

FeatureHPLC with UV/DAD DetectionLC-MS
Primary Use Quantification of known impuritiesIdentification and structural elucidation of unknown impurities; quantification
Selectivity Good, based on chromatographic separation and UV spectraExcellent, based on mass-to-charge ratio and fragmentation patterns
Sensitivity Generally lower than LC-MSVery high
Information Provided Retention time, UV spectrum, and quantityRetention time, molecular weight, elemental composition (with HRMS), and structural information from fragmentation
Cost & Complexity Lower cost, less complexHigher cost, more complex instrumentation and data analysis
Application in QC Routine quality control for known impuritiesCharacterization of new impurities, investigation of out-of-spec results

Impurity Control Strategies and Quality Assurance Research for Avanafil Impurity 18

Research on Control Limits and Regulatory Compliance for Process Impurities (e.g., ICH guidelines)

The foundation for controlling impurities in new drug substances is laid by international regulatory guidelines, primarily those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). gmpinsiders.combiotech-spain.com The ICH Q3A(R2) guideline is particularly relevant, as it provides a framework for the content and qualification of impurities in new drug substances produced by chemical synthesis. gmpinsiders.comjpionline.org These guidelines establish thresholds for impurities that trigger requirements for reporting, identification, and toxicological qualification. jpionline.org

Unwanted chemicals that may arise during the synthesis, formulation, or aging of APIs and finished drug products are known as impurities. gmpinsiders.com They are classified into organic impurities, inorganic impurities, and residual solvents. gmpinsiders.com Process-related impurities, such as Avanafil Impurity 18, are a type of organic impurity that can originate from starting materials, by-products, intermediates, or reagents used in the manufacturing process. jpionline.orgpharmacores.com

The ICH guidelines set specific thresholds based on the maximum daily dose of the drug. For a drug like Avanafil, with a maximum daily dose of 200 mg, any impurity found at a level of 0.10% or higher must be identified. rsc.org The thresholds for reporting, identification, and qualification are crucial for establishing acceptance criteria for impurities. gmpinsiders.com The acceptance criterion for an impurity is the limit above which it cannot be present in the drug substance. gmpinsiders.com For any specific impurity like this compound, its acceptance limit would be established based on toxicological studies and regulatory guidelines to ensure patient safety. tga.gov.au If an impurity is found to be potentially mutagenic, the ICH M7 guideline provides a framework for its assessment and control to limit potential carcinogenic risk. jpionline.orgfreyrsolutions.com

ThresholdMaximum Daily Dose ≤ 2 g/dayPurpose
Reporting Threshold0.05%The level at which an impurity must be reported in the regulatory submission.
Identification Threshold0.10% or 1.0 mg per day intake (whichever is lower)The level at which the structure of an impurity must be determined.
Qualification Threshold0.15% or 1.0 mg per day intake (whichever is lower)The level at which an impurity's biological safety must be established.

This table summarizes the general ICH Q3A(R2) thresholds for impurities in new drug substances with a maximum daily dose of up to 2 g/day . The specific limits for Avanafil would be based on its 200 mg maximum daily dose.

Strategies for Minimizing this compound Formation during Synthesis

Minimizing the formation of this compound from the outset is a primary goal in the manufacturing process. This is achieved through careful control of the synthesis process, including the optimization of reaction conditions and ensuring the purity of all materials used. pharmatimesofficial.comregistech.com

The formation of impurities is often highly sensitive to the conditions under which a chemical reaction is performed. pharmacores.com By optimizing key reaction parameters, the formation of side products like this compound can be suppressed, maximizing the yield of the desired Avanafil API. pharmatimesofficial.com Key parameters that are typically investigated include temperature, pressure, pH, reaction time, and the stoichiometry of reactants and reagents. pharmacores.comzamann-pharma.com For instance, controlling the reaction temperature can prevent the thermal degradation of reactants or intermediates into unwanted impurities. pharmatimesofficial.com Similarly, precise control over the addition rate and amount of reagents ensures that side reactions are minimized. pharmacores.com Techniques such as Design of Experiments (DoE) can be systematically employed to identify the optimal conditions that minimize the formation of Impurity 18 while ensuring a robust and reproducible process. pharmatimesofficial.com

ParameterOptimization StrategyRationale for Suppressing Impurity 18
TemperatureStudy a range of temperatures to find the optimal point that favors the main reaction.Prevents degradation of materials or the activation of alternative reaction pathways leading to Impurity 18. pharmatimesofficial.com
pH/AcidityMaintain optimal pH levels during synthesis. zamann-pharma.comCertain side reactions are highly pH-dependent; controlling it can prevent the formation of acid- or base-catalyzed impurities.
Reaction TimeMonitor the reaction progress to determine the ideal duration.Prevents the formation of degradation products that may arise from prolonged exposure of the product to the reaction conditions. pharmatimesofficial.com
Reagent StoichiometryCarefully control the molar ratios of reactants and reagents.Ensures complete consumption of starting materials and intermediates, preventing them from participating in side reactions to form Impurity 18. pharmacores.com
Mixing/AgitationEnsure efficient mixing throughout the reaction vessel.Avoids localized concentration or temperature gradients that can lead to increased byproduct formation. evotec.com

This involves setting stringent specifications for all raw materials and intermediates. globalpharmatek.comufag-laboratorien.ch Suppliers must be qualified to ensure they can consistently provide materials of the required quality. pharmtech.com Analytical testing of incoming materials for identity, purity, and the absence of specific detrimental contaminants is a standard practice under Good Manufacturing Practices (GMP). quatrelab.comufag-laboratorien.ch Ensuring the purity of intermediates at each step of the synthesis is also crucial, as this prevents the propagation and transformation of impurities in subsequent reaction stages. senieer.com

Development of Purification Methodologies for Avanafil to Reduce Impurity 18 Levels

Even with an optimized synthesis, some level of impurity formation is often unavoidable. Therefore, robust purification methods are essential to remove this compound and other process-related impurities from the crude API to meet the stringent purity requirements. seppure.com The choice of purification technique depends on the physicochemical properties of both Avanafil and Impurity 18, such as their solubility, polarity, and molecular size.

Common purification methodologies in the pharmaceutical industry include:

Crystallization/Recrystallization: This is one of the most common and effective methods for purifying solid APIs. europeanpharmaceuticalreview.com The process involves dissolving the crude API in a suitable solvent system and then changing conditions (e.g., temperature, solvent composition) to induce the crystallization of the pure Avanafil, leaving Impurity 18 and other impurities behind in the solution (mother liquor). arborpharmchem.com The effectiveness of this method relies on a significant difference in solubility between Avanafil and its impurities in the chosen solvent system.

Chromatography: Preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful but often more expensive technique used to separate compounds with very similar properties. europeanpharmaceuticalreview.comchromatographyonline.com It can be employed when crystallization is ineffective. europeanpharmaceuticalreview.com The crude mixture is passed through a column packed with a stationary phase, and a mobile phase carries the components at different rates, allowing for their separation and collection as purified fractions. arborpharmchem.com

Filtration and Washing: After crystallization, the solid API is separated from the mother liquor by filtration. theasengineers.com The resulting solid cake is often washed with a solvent in which the API is sparingly soluble, but the impurities are more soluble, to further remove any residual impurities clinging to the crystal surfaces.

Solvent Slurrying: This involves suspending the crude solid in a solvent where the API has low solubility but the impurity is soluble. Agitating the slurry for a period allows the impurity to dissolve into the solvent, which is then filtered off, leaving a more purified API.

MethodPrincipleApplicability for Removing Impurity 18
RecrystallizationSeparation based on differences in solubility between the API and impurity in a specific solvent system. arborpharmchem.comHighly effective and economical if a suitable solvent system can be found where Impurity 18 is significantly more soluble than Avanafil.
Preparative Chromatography (e.g., HPLC)Separation based on differential partitioning of components between a stationary and a mobile phase. europeanpharmaceuticalreview.comarborpharmchem.comUsed for difficult separations where impurities have very similar properties to the API. Provides high purity but can be costly and complex to scale up. europeanpharmaceuticalreview.com
Organic Solvent Nanofiltration (OSN)Separation based on molecular size using a membrane. europeanpharmaceuticalreview.comApplicable if there is a significant difference in molecular weight between Avanafil and Impurity 18. europeanpharmaceuticalreview.com
Activated Carbon TreatmentRemoval of impurities through adsorption onto a high-surface-area material. pharmtech.comCan be effective for removing certain types of organic impurities, particularly those with color or specific functional groups that adsorb to carbon.

Quality by Design (QbD) Approaches in Impurity Management

Quality by Design (QbD) represents a modern, systematic, and science-based approach to pharmaceutical development and manufacturing. iajps.comijpsonline.com As defined by ICH Q8(R2), QbD involves designing and developing a process to consistently deliver a product with the intended quality. ijpsonline.com When applied to impurity management, QbD provides a framework for proactively controlling impurities like this compound. iajps.comacdlabs.com

The QbD approach to impurity control involves several key steps:

Define a Quality Target Product Profile (QTPP): This outlines the desired quality characteristics of the final drug product, including those related to purity. evotec.com

Identify Critical Quality Attributes (CQAs): These are the physical, chemical, or biological attributes of the drug substance that must be controlled to ensure the desired product quality. The level of this compound would be considered a CQA. evotec.comiajps.com For Avanafil tablets, known CQAs include dissolution rate and dose uniformity. tga.gov.au

Conduct Risk Assessment: Identify and rank the process parameters that could potentially impact the CQAs. For Impurity 18, this would involve identifying the raw materials and process steps that are most likely to influence its formation and removal. brjac.com.br

Determine Critical Process Parameters (CPPs) and Establish a Design Space: Through systematic studies, often using Design of Experiments (DoE), the relationship between process parameters and CQAs is established. brjac.com.brresearchgate.net This allows for the identification of CPPs—those parameters that must be tightly controlled to ensure the CQA (e.g., Impurity 18 level) meets its specification. evotec.com The resulting multidimensional space of CPPs that has been demonstrated to provide assurance of quality is known as the Design Space. brjac.com.br Operating within the established Design Space is not considered a change and provides manufacturing flexibility.

Develop and Implement a Control Strategy: The control strategy is a planned set of controls derived from product and process understanding that ensures process performance and product quality. evotec.comiajps.com For Impurity 18, this would include controls on raw material quality, specific operating ranges for CPPs during synthesis, and in-process testing, culminating in a final specification for the Avanafil API.

By applying QbD principles, manufacturers can develop a deep understanding of how process variables affect impurity levels, leading to a more robust and reliable manufacturing process that consistently produces high-quality Avanafil with minimal levels of Impurity 18. iajps.com

Future Research Directions in Avanafil Impurity Science

Development of Green Analytical Methods for Impurity Analysis

The principles of green analytical chemistry (GAC) are increasingly pivotal in the development of new analytical methodologies, aiming to minimize the environmental impact of chemical analysis. For Avanafil and its impurities, future research is focused on creating methods that reduce solvent consumption, decrease waste generation, and lower energy usage without compromising analytical performance.

One promising area is the advancement of micelle-enhanced spectrofluorimetric methods. researchgate.net These techniques utilize surfactants to create micellar media, which can enhance the fluorescence signal of analytes, thereby increasing sensitivity while often using aqueous-based systems that are more environmentally benign than traditional organic solvents. researchgate.net

Further research is also directed towards refining chromatographic techniques like Ultra-High Performance Liquid Chromatography (UPLC), which is already employed for Avanafil impurity analysis. nih.govnih.gov Green advancements in this area include:

Solvent Reduction: Investigating the use of greener solvents, such as supercritical fluids (supercritical fluid chromatography, SFC) or bio-based solvents, to replace more hazardous ones like acetonitrile (B52724).

Miniaturization: Developing micro-HPLC or capillary-HPLC systems that operate at significantly lower flow rates, drastically cutting down on solvent consumption and waste.

Energy Efficiency: Designing UPLC and HPLC instruments that consume less power, contributing to a smaller carbon footprint for quality control laboratories.

The following table summarizes the goals and approaches in developing green analytical methods for Avanafil impurity analysis.

Green Chemistry Principle Objective for Avanafil Impurity Analysis Potential Methodological Approach
Pollution Prevention Minimize the generation of hazardous waste.Use of biodegradable solvents; miniaturized systems.
Atom Economy Maximize the incorporation of all materials into the final measurement.Direct injection techniques; reduced sample preparation steps.
Less Hazardous Chemical Syntheses Avoid using toxic reagents and solvents.Replacement of acetonitrile and methanol (B129727) with ethanol (B145695) or ionic liquids.
Energy Efficiency Reduce the energy consumption of analytical instruments.Development of UHPLC/HPLC systems with lower power requirements.

Advanced Computational Chemistry Approaches for Impurity Prediction

Computational chemistry offers powerful tools for predicting the formation and characteristics of impurities, enabling a proactive approach to impurity control. By simulating chemical reactions and molecular interactions, these methods can identify potential impurities before they are synthesized in the lab, saving significant time and resources.

In-silico, or computational, prediction is a cornerstone of modern drug development and safety assessment. For Avanafil, these approaches are critical for understanding how impurities, including potential genotoxic ones, might form. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a key component of this strategy. nih.gov These are computational models that correlate the chemical structure of a molecule with its biological activity or a particular property, such as toxicity. Software platforms like Derek Nexus and Sarah Nexus are used to screen impurities for potential mutagenicity based on their structural alerts. nih.gov For instance, research on other Avanafil impurities has utilized these tools to preliminarily predict genotoxicity, which is then confirmed or refuted by experimental tests like the Ames test. nih.gov

The table below outlines the application of these computational tools.

Computational Tool Application in Impurity Science Example for Avanafil
QSAR (e.g., Derek Nexus, Sarah Nexus) Predicts potential toxicity (e.g., mutagenicity) based on chemical structure. nih.govScreening of Impurities E and F for genotoxic alerts. nih.gov
AI-Based Reaction Predictors Predicts potential by-products and side-products from reaction inputs. mit.eduForecasting potential impurities in the synthesis of the Avanafil API. mit.edu
Molecular Modeling Simulates reaction pathways and transition states.Elucidating the energetic favorability of different impurity formation pathways.

Research on Novel Impurity Generation Mechanisms and Pathways

A thorough understanding of how impurities are formed is crucial for their control. Research into Avanafil has identified several formation mechanisms, including process-related impurities and degradation products. researchgate.netresearchgate.net

Process-related impurities can arise from:

Incomplete Reactions: Where a starting material or intermediate is not fully consumed, leading to its presence in the final product. nih.gov

Side Reactions: Unintended reactions between starting materials, intermediates, or reagents. For example, the presence of hydrazine (B178648) in the reagent 1-hydroxybenzotriazole (B26582) (HOBT) can lead to the formation of potentially genotoxic impurities with hydrazide structures. nih.govrsc.org

Impurities in Starting Materials: Contaminants present in the initial raw materials can be carried through the synthesis and appear in the final API. nih.gov

Degradation products are formed when the drug substance is exposed to stress conditions such as heat, light, humidity, acid, base, or oxidation. researchgate.netresearchgate.net Studies on Avanafil have shown that it is susceptible to degradation via mechanisms like amide hydrolysis, nucleophilic substitution, and dechlorination. researchgate.net A comprehensive stress study revealed that Avanafil is particularly prone to degradation in the presence of light, temperature, and moisture. researchgate.net

Future research will focus on using advanced analytical techniques, such as LC-MS/MS, to identify previously unknown impurities formed under various conditions and to elucidate their complex formation pathways. researchgate.net This knowledge is vital for optimizing the synthesis process and defining appropriate storage conditions to ensure the stability and safety of the drug product. researchgate.net

Standardization and Harmonization of Impurity Testing Methodologies for Avanafil and its Impurities

Consistent and reliable analytical testing is fundamental to ensuring drug quality across different manufacturing sites and regulatory jurisdictions. Standardization and harmonization of testing methodologies for Avanafil and its impurities are guided by internationally recognized principles, most notably those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). researchgate.netscispace.com

The development of a stability-indicating High-Performance Liquid Chromatography (HPLC) or UPLC method is a critical step. researchgate.netrsc.org Such a method must be able to separate the active ingredient from all known process-related impurities and degradation products. researchgate.netakjournals.com According to ICH guidelines, these analytical methods must be rigorously validated to demonstrate their suitability for their intended purpose. researchgate.netcrsubscription.com

Key validation parameters, as stipulated by ICH guideline Q2(R1), are detailed in the table below. researchgate.net

Validation Parameter Description Importance for Impurity Testing
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Ensures that the peaks for Avanafil and each impurity are well-resolved without interference. akjournals.com
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.Allows for accurate quantification of impurities over a range of expected concentrations. researchgate.net
Accuracy The closeness of test results obtained by the method to the true value.Confirms that the measured amount of an impurity is correct. researchgate.net
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Demonstrates the reproducibility and reliability of the method. researchgate.net
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Determines the smallest amount of an impurity that the method can identify.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Establishes the minimum level at which an impurity can be reliably measured. akjournals.com
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Provides an indication of its reliability during normal usage. researchgate.net

Future efforts in this area will concentrate on establishing universally accepted reference standards for Avanafil impurities and promoting the adoption of harmonized analytical methods across the global pharmaceutical industry to ensure consistent product quality and patient safety.

Q & A

Q. What analytical techniques are recommended for structural elucidation of Avanafil process impurities?

Methodological Answer: A combination of ultra-performance liquid chromatography (UPLC), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy is essential. UPLC separates impurities, while HRMS provides accurate mass data for molecular formula determination. For stereochemical and structural confirmation, ¹H and ¹³C NMR are critical. For example, methylthio and methoxy groups in Imp-D were identified via distinct NMR signals (δ = 2.45 and 3.82 ppm) . LC-MS/MS can further validate fragmentation patterns, as shown in studies where m/z 322 and 289 ions confirmed Imp-B’s structure .

Basic Question

Q. What are the critical steps in synthesizing Avanafil impurities for reference standards?

Methodological Answer: Synthesis involves multi-step organic reactions under controlled conditions. For example, Imp-D was synthesized via esterification of intermediate M6 (Imp-A) with avanafil using POCl₃ and mCPBA as reagents. Key steps include hydrolysis of intermediate M3 followed by condensation, with purity confirmed via melting point analysis (111–113°C) and elemental composition (C, H, Cl, N, O) matching theoretical values . Reaction conditions (e.g., temperature, solvent polarity) must align with the parent drug’s synthetic pathway to replicate impurity profiles accurately.

Advanced Question

Q. How can researchers resolve contradictions in impurity quantification data across analytical batches?

Methodological Answer: Contradictions often arise from method variability. Implement robustness testing by varying parameters like mobile phase pH or column temperature to identify sensitivity points . Statistical tools (e.g., Bartlett’s test) assess variance homogeneity between batches . If discrepancies persist, cross-validate using orthogonal methods: for example, compare UPLC results with LC-MS/MS or NMR quantitation. Regulatory guidelines (ICH Q2(R1)) recommend intermediate precision studies involving multiple analysts/instruments to isolate systematic errors .

Advanced Question

Propose a mechanistic pathway for the formation of a specific Avanafil impurity under process conditions.
Methodological Answer:
Imp-D formation involves a polymerization reaction between avanafil and intermediate M6 (Imp-A). During synthesis, residual M6 reacts with avanafil’s free hydroxyl group under acidic conditions (POCl₃), forming an ester bond. This is supported by HRMS data showing a [M+H]⁺ peak at m/z 858.0, 373 Da higher than avanafil, and NMR confirmation of ester-linked protons (δ = 4.55 ppm) . Kinetic studies under varying pH and temperature can refine the proposed mechanism.

Basic Question

Q. What validation parameters are critical for impurity detection methods?

Methodological Answer: Per ICH guidelines, specificity (resolution from structurally similar compounds), linearity (R² ≥ 0.99 over 50–150% of target concentration), and accuracy (recovery 90–110%) are mandatory. Limit of quantification (LOQ) must be ≤ 0.05% for genotoxic impurities. For example, avanafil impurity methods validated using forced degradation studies (acid/base hydrolysis, oxidation) demonstrated specificity by resolving Imp-A–D peaks .

Advanced Question

Q. How can researchers assess the genotoxic potential of Avanafil impurities?

Methodological Answer: Follow ICH M7 guidelines: (1) Conduct in silico toxicity prediction using tools like Derek Nexus or Sarah Nexus to identify structural alerts. (2) Synthesize impurities suspected of genotoxicity (e.g., Imp-E) and test via Ames assays. If synthesis is unfeasible, justify via stability data and analog comparisons . For example, a study on Imp-E used X-ray crystallography to confirm non-planar structures, reducing intercalation risk .

Basic Question

Q. Which spectroscopic techniques differentiate isobaric impurities in Avanafil?

Methodological Answer: High-resolution mass spectrometry (HRMS) distinguishes isobars via exact mass (e.g., resolving C₁₃H₁₈N₃O vs. C₁₂H₂₂N₄O₂). For stereoisomers, NOESY NMR identifies spatial proximity of protons. In Imp-B, fragment ions (m/z 155) and ¹H NMR coupling constants (J = 6.0 Hz) confirmed regiochemistry .

Advanced Question

Q. What experimental design optimizes impurity profiling during process scale-up?

Methodological Answer: Use a design of experiments (DoE) approach: vary critical process parameters (CPPs) like reaction time, temperature, and catalyst load. Monitor impurity levels via UPLC and apply response surface methodology (RSM) to identify optimal conditions. For example, reducing POCl₃ concentration during avanafil synthesis lowered Imp-D formation by 60% . Include edge-of-failure testing to establish safe operating ranges.

Basic Question

Q. How are reference standards for Avanafil impurities characterized and qualified?

Methodological Answer: Standards require ≥ 95% purity (HPLC), confirmed via NMR, MS, and elemental analysis. For example, Imp-A was characterized by mp = 159–160°C, ¹H NMR (DMSO-d₆: δ = 9.17 ppm), and C% = 57.38 (theoretical: 57.34) . Stability studies (40°C/75% RH for 6 months) ensure no degradation. Cross-reference with pharmacopeial monographs if available .

Advanced Question

Q. How can researchers mitigate matrix interference in impurity quantification during bioavailability studies?

Methodological Answer: Employ matrix-matched calibration curves using blank plasma/brain homogenate spiked with impurities. For avanafil metabolites, LC-MS/MS with MRM transitions (e.g., m/z 466 → 392 for Imp-D) improves selectivity. Solid-phase extraction (SPE) using C18 cartridges reduces phospholipid interference, achieving LOQs ≤ 1 ng/mL .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.